molecular formula C7H14F3O5P B14310754 Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate CAS No. 115162-60-2

Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate

Katalognummer: B14310754
CAS-Nummer: 115162-60-2
Molekulargewicht: 266.15 g/mol
InChI-Schlüssel: HGUCZUREHXIMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of trifluoromethyl and dihydroxypropyl groups attached to a phosphonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate typically involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with appropriate phosphonate reagents. One common method involves the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex . The reaction conditions generally require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring proper handling of reagents to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield different phosphonate derivatives with altered functional groups.

    Substitution: The trifluoromethyl and dihydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates.

Wissenschaftliche Forschungsanwendungen

Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving phosphonates.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty materials, including flame retardants and plasticizers, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and trifluoromethyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of trifluoromethyl and dihydroxypropyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

115162-60-2

Molekularformel

C7H14F3O5P

Molekulargewicht

266.15 g/mol

IUPAC-Name

3-diethoxyphosphoryl-1,1,1-trifluoropropane-2,2-diol

InChI

InChI=1S/C7H14F3O5P/c1-3-14-16(13,15-4-2)5-6(11,12)7(8,9)10/h11-12H,3-5H2,1-2H3

InChI-Schlüssel

HGUCZUREHXIMKL-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC(C(F)(F)F)(O)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.